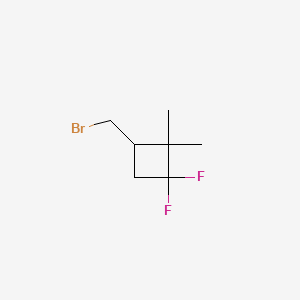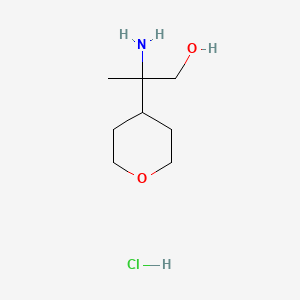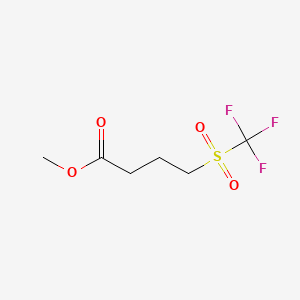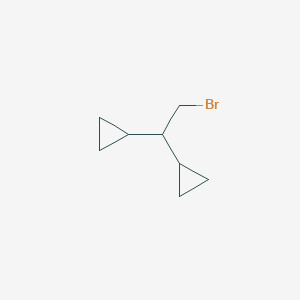![molecular formula C20H18FNO4 B13469583 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid is a complex organic compound with a molecular weight of 365.43 g/mol It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted azetidine ring, and an acetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Analyse Chemischer Reaktionen
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted azetidine ring, leading to the formation of various substituted derivatives.
Hydrolysis: The Fmoc protecting group can be removed through hydrolysis under basic conditions, yielding the free amine.
Wissenschaftliche Forschungsanwendungen
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The fluoro-substituted azetidine ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-((9H-fluoren-9-yl)methoxy)carbonylamino)acetic acid: This compound lacks the fluoro-substituted azetidine ring, making it less versatile in certain applications.
2-((9H-fluoren-9-yl)methoxy)carbonylamino)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety, affecting its reactivity and binding properties.
2-((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid: This compound has a longer carbon chain, which can influence its solubility and interaction with molecular targets.
Eigenschaften
Molekularformel |
C20H18FNO4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H18FNO4/c21-20(9-18(23)24)11-22(12-20)19(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24) |
InChI-Schlüssel |
VENWNLYQQIDYRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)




![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)





![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)

